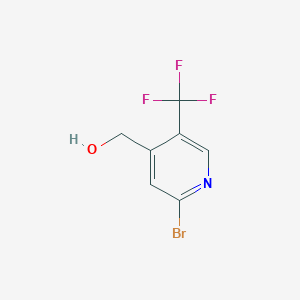

2-Bromo-5-(trifluoromethyl)pyridine-4-methanol

描述

Chemical Identity and Nomenclature

This compound represents a sophisticated example of polysubstituted pyridine chemistry, characterized by its systematic nomenclature that reflects the precise positioning of functional groups around the aromatic heterocycle. The compound bears the Chemical Abstracts Service registry number 1227580-02-0 and the Molecular Design Limited number MFCD16610282, providing standardized identification within chemical databases. The molecular formula C7H5BrF3NO indicates a molecular composition that includes seven carbon atoms, five hydrogen atoms, one bromine atom, three fluorine atoms, one nitrogen atom, and one oxygen atom, resulting in a calculated molecular weight of 256.02 grams per mole.

The systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, where the pyridine ring serves as the parent structure with substituents identified by their positional numbers. The bromine atom occupies the 2-position, representing the carbon adjacent to the nitrogen atom in the six-membered aromatic ring. The trifluoromethyl group, denoted as CF3, is positioned at the 5-location, while the hydroxymethyl functionality, represented as CH2OH, is attached to the 4-carbon of the pyridine framework. This systematic arrangement creates a unique substitution pattern that influences both the electronic properties and potential reactivity of the molecule.

Alternative nomenclature systems may refer to this compound as (2-bromo-5-(trifluoromethyl)pyridin-4-yl)methanol, emphasizing the methanol group as a substituent attached to the pyridine ring system. The compound exists as part of a family of isomeric structures, including the 3-methanol derivative with Chemical Abstracts Service number 1227580-00-8, which shares the same molecular formula but differs in the position of the hydroxymethyl group. These structural relationships highlight the importance of precise nomenclature in distinguishing between closely related chemical entities within the trifluoromethyl pyridine family.

The structural complexity of this compound reflects contemporary advances in heterocyclic synthesis methodologies that enable the selective introduction of multiple functional groups onto aromatic systems. The presence of three distinct substituent types—halogen, fluoroalkyl, and hydroxymethyl—creates opportunities for diverse chemical transformations and applications. This substitution pattern exemplifies the strategic design principles employed in modern medicinal chemistry and materials science, where specific functional group combinations are selected to achieve desired molecular properties and biological activities.

Historical Development in Heterocyclic Chemistry

The development of this compound emerges from a rich historical context of pyridine chemistry that spans more than 175 years of scientific investigation. The foundation for understanding this compound begins with the discovery of pyridine itself, which was first isolated in 1849 by the Scottish scientist Thomas Anderson during his examination of oils obtained from high-temperature heating of animal bones. Anderson's initial characterization described pyridine as a colorless liquid with an unpleasant odor, highly soluble in water and readily soluble in concentrated acids and salts upon heating, establishing the fundamental properties that would guide subsequent research into pyridine derivatives.

The structural elucidation of pyridine provided the conceptual framework necessary for understanding compounds like this compound. Wilhelm Körner in 1869 and James Dewar in 1871 independently proposed that pyridine's structure derived from benzene through the substitution of one carbon-hydrogen unit with a nitrogen atom. This structural insight, later confirmed through reduction experiments where pyridine was converted to piperidine using sodium in ethanol, established the aromatic nature of the pyridine ring and its potential for substitution reactions. The recognition of pyridine as a benzene analog with enhanced reactivity due to the electron-deficient nitrogen atom laid the groundwork for developing substituted pyridine derivatives with specific functional properties.

The synthetic methodology that enables the preparation of complex pyridine derivatives like this compound traces its origins to the pioneering work of Arthur Rudolf Hantzsch in 1881. The Hantzsch pyridine synthesis, which typically employs a 2:1:1 mixture of β-keto acid, aldehyde, and ammonia or its salt as the nitrogen donor, demonstrated that substituted pyridine rings could be constructed from acyclic precursors. This methodology provided the foundation for modern approaches to pyridine synthesis, including strategies that incorporate trifluoromethyl and halogen substituents during ring formation rather than through post-synthetic modification.

The industrial significance of pyridine chemistry accelerated with the development of the Chichibabin synthesis in 1924, which utilized inexpensive reagents and provided a more efficient route to pyridine derivatives. This breakthrough enabled the large-scale production of pyridine compounds and stimulated research into substituted derivatives with enhanced properties. The contemporary relevance of these historical developments is evident in the continued use of Chichibabin-type methodologies for industrial pyridine production, supporting the commercial availability of building blocks necessary for synthesizing complex molecules like this compound.

The specific combination of trifluoromethyl and bromine substituents in this compound reflects more recent developments in fluorine chemistry and halogenation methodologies. Research conducted throughout the latter half of the twentieth century established systematic approaches for introducing trifluoromethyl groups into aromatic systems, either through deoxygenative fluorination of carboxylic acids with sulfur tetrafluoride or through displacement of halogen atoms by trifluoromethylcopper reagents generated in situ. These synthetic advances enabled the preparation of trifluoromethyl-substituted pyridine derivatives with controlled regioselectivity, facilitating access to compounds with precisely defined substitution patterns like those found in this compound.

Significance of Trifluoromethyl and Bromine Substituents in Pyridine Systems

The incorporation of both trifluoromethyl and bromine substituents into the pyridine framework of this compound creates a unique electronic environment that significantly influences the compound's chemical behavior and potential applications. The trifluoromethyl group represents one of the most important functional groups in modern chemistry, particularly in pharmaceutical and agrochemical development, due to its exceptional ability to modulate molecular properties. Research has demonstrated that trifluoromethyl pyridines have achieved remarkable success in crop protection applications, with fourteen commercial products bearing trifluoromethyl pyridine motifs being commercialized or proposed for International Organization for Standardization common names between 1990 and September 2017, covering fungicides, herbicides, insecticides, and nematicides.

The electron-withdrawing nature of the trifluoromethyl group fundamentally alters the electronic distribution within the pyridine ring system, creating regions of electron deficiency that enhance reactivity toward nucleophilic attack while simultaneously increasing the compound's lipophilicity. This dual effect proves particularly valuable in medicinal chemistry applications, where the trifluoromethyl group can improve membrane permeability and metabolic stability while modifying binding interactions with biological targets. The strategic positioning of the trifluoromethyl group at the 5-position of the pyridine ring in this compound places this electron-withdrawing substituent meta to the nitrogen atom, creating a distinctive electronic environment that influences both the basicity of the pyridine nitrogen and the reactivity of other ring positions.

The bromine atom at the 2-position serves multiple functional roles within the molecular architecture of this compound. As a large, polarizable halogen atom, bromine provides a site for potential substitution reactions while simultaneously contributing to the overall electron-deficient character of the aromatic system. The positioning of bromine ortho to the pyridine nitrogen creates opportunities for intramolecular interactions and influences the compound's conformational preferences. Additionally, the bromine substituent can serve as a synthetic handle for further chemical elaboration, as demonstrated by the well-established reactivity of 2-bromopyridine derivatives with organolithium reagents to form versatile 2-lithiopyridine intermediates.

The combined presence of trifluoromethyl and bromine substituents creates a synergistic effect on the molecular properties of this compound. Molecular matched pair analysis comparing trifluoromethyl pyridines with their phenyl analogs reveals subtle yet important differences in physicochemical and biological properties that arise from the unique electronic characteristics of the heterocyclic system. The pyridine nitrogen introduces additional opportunities for hydrogen bonding and coordination interactions while contributing to the overall polarity of the molecule. When combined with the electron-withdrawing effects of both trifluoromethyl and bromine substituents, this creates a molecular system with enhanced reactivity and distinct property profiles compared to corresponding benzene derivatives.

The significance of halogenated trifluoromethyl pyridines extends beyond their immediate chemical properties to encompass their role as versatile synthetic intermediates. The combination of functional groups present in this compound provides multiple sites for chemical modification, enabling the construction of more complex molecular architectures. The bromine atom can participate in cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, while the hydroxymethyl group offers opportunities for oxidation, esterification, or etherification reactions. This versatility positions compounds like this compound as valuable building blocks for synthetic chemistry programs targeting diverse applications in pharmaceuticals, agrochemicals, and materials science.

属性

IUPAC Name |

[2-bromo-5-(trifluoromethyl)pyridin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-6-1-4(3-13)5(2-12-6)7(9,10)11/h1-2,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGRDKMZXRLTKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(trifluoromethyl)pyridine-4-methanol typically involves the bromination of 5-(trifluoromethyl)pyridine followed by the introduction of a methanol group. One common method includes:

Bromination: The starting material, 5-(trifluoromethyl)pyridine, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.

Methanol Introduction: The brominated product is then reacted with a methanol source, such as methanol itself or a methanol derivative, under suitable conditions to introduce the methanol group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The methanol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

Reduction Reactions: The compound can be reduced under suitable conditions to modify the functional groups.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride or potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

- Substitution reactions yield various substituted pyridine derivatives.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions result in the formation of alcohols or other reduced derivatives.

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity : Research has indicated that pyridine derivatives, including 2-Bromo-5-(trifluoromethyl)pyridine-4-methanol, exhibit significant antimicrobial properties. The compound's ability to inhibit specific enzymes involved in bacterial metabolism makes it a candidate for developing new antibiotics .

Enzyme Inhibition : The compound has shown promise in inhibiting various enzymes that are crucial in metabolic pathways. For instance, it may target enzymes implicated in cancer and inflammation, potentially leading to therapeutic applications .

Receptor Modulation : Through its interactions with cellular receptors, this compound can modulate signaling pathways that influence cell proliferation and apoptosis, making it relevant in cancer research .

Agrochemical Applications

Pesticide Development : The trifluoromethyl group enhances lipophilicity, which is crucial for the effectiveness of agrochemicals. Compounds like this compound are being explored for their potential as herbicides and insecticides due to their biological activity against pests .

Synthesis of Agrochemicals : This compound serves as a building block in the synthesis of more complex agrochemical agents. Its unique structure allows for modifications that can lead to the development of new pesticides with improved efficacy and reduced environmental impact .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, often involving regioselective reactions that enhance yield and purity. Recent advancements have optimized these synthetic pathways, making them more efficient and cost-effective .

| Synthesis Method | Yield (%) | Key Features |

|---|---|---|

| Traditional Method | 3.6 | Involves multiple steps; lower efficiency |

| Optimized Protocol | 29.4 | Fewer steps; avoids expensive catalysts |

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyridine derivatives demonstrated that this compound exhibited significant antibacterial activity against strains such as E. coli and S. aureus. The mechanism was attributed to enzyme inhibition leading to disrupted metabolic processes .

Case Study 2: Pesticidal Activity

In agricultural trials, formulations based on this compound showed effective control over common pests in crops like corn and soybeans. The compound's lipophilicity allowed for better absorption by plant tissues, enhancing its pesticidal properties .

作用机制

The mechanism of action of 2-Bromo-5-(trifluoromethyl)pyridine-4-methanol depends on its specific application. In general, the trifluoromethyl group can enhance the compound’s binding affinity to target molecules, while the bromine atom can participate in halogen bonding interactions. The methanol group can also influence the compound’s solubility and reactivity.

Molecular Targets and Pathways:

Receptors: The compound may interact with various receptors, including G-protein-coupled receptors (GPCRs) and ion channels.

Enzymes: It can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and biochemical processes.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight key structural, physical, and functional differences between 2-Bromo-5-(trifluoromethyl)pyridine-4-methanol and related compounds.

Table 1: Comparative Analysis of Structural Analogues

Key Comparative Insights:

Functional Group Influence on Reactivity: The hydroxymethyl group in this compound enables further functionalization (e.g., oxidation to aldehydes or carboxylic acids), unlike its non-hydroxylated analog, 2-Bromo-5-(trifluoromethyl)pyridine, which is primarily used in halogen-exchange or cross-coupling reactions .

Bromine’s larger atomic radius and lower electronegativity compared to fluorine make it a better leaving group in nucleophilic substitutions .

Core Structure Differences :

- The aniline derivative (2-Bromo-5-(trifluoromethyl)aniline) replaces the pyridine ring with a benzene ring and introduces an amine group, shifting its reactivity toward electrophilic aromatic substitution rather than heterocyclic chemistry .

Applications in Synthesis: The trifluoromethyl group in all listed compounds enhances lipophilicity and metabolic resistance, making these derivatives valuable in medicinal chemistry . this compound’s combination of bromine and hydroxymethyl groups allows sequential modifications, such as palladium-catalyzed coupling followed by oxidation, to generate diverse scaffolds .

生物活性

Overview

2-Bromo-5-(trifluoromethyl)pyridine-4-methanol (CAS No. 1227580-02-0) is a pyridine derivative characterized by the presence of a bromine atom and a trifluoromethyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Key Features:

- Bromine Atom: Enhances electrophilicity, potentially increasing reactivity with biological targets.

- Trifluoromethyl Group: Imparts lipophilicity and influences the compound's pharmacokinetic properties.

Synthesis

The synthesis of this compound generally involves:

- Bromination of Pyridine Derivatives: Utilizing brominating agents like N-bromosuccinimide (NBS).

- Formation of Alcohol Functional Group: Typically achieved through reduction reactions involving suitable reagents.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, derivatives similar to 2-Bromo-5-(trifluoromethyl)pyridine have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity Comparison

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Bromo-5-(trifluoromethyl)pyridine | MRSA | 0.81 μM |

| Related Trifluoromethyl Derivative | E. coli | 1.5 μM |

| Control Compound | MRSA | 128 μg/mL |

Anticancer Properties

Studies have demonstrated that trifluoromethyl-substituted pyridines can inhibit cancer cell proliferation. For example, compounds with similar structural motifs have been evaluated for their effects on various cancer cell lines, revealing promising results in reducing cell viability .

The biological activity of this compound is hypothesized to involve:

- Interaction with Enzymes or Receptors: The bromine and trifluoromethyl groups enhance binding affinity to specific biological targets.

- Modulation of Signaling Pathways: By influencing pathways related to cell growth and apoptosis.

Case Studies

- Antibacterial Studies : A study highlighted the effectiveness of related compounds against Chlamydia, suggesting that the trifluoromethyl group is crucial for activity .

- Cancer Research : Investigations into the antiproliferative effects on lung and breast cancer cell lines showed that modifications at the pyridine ring significantly affect potency .

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 2-bromo-5-(trifluoromethyl)pyridine-4-methanol, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves bromination and trifluoromethylation of pyridine derivatives. For example, brominated intermediates (e.g., 2-bromo-5-(trifluoromethyl)pyridine) can be functionalized at the 4-position via hydroxymethylation. Flash column chromatography is recommended for purification, as demonstrated in analogous reactions involving brominated aromatic compounds . Purity optimization requires monitoring by HPLC or GC-MS, with attention to residual solvents and byproducts.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze , , and NMR spectra. The bromine atom and trifluoromethyl group induce distinct splitting patterns (e.g., coupling constants for ).

- HRMS : Confirm molecular weight (exact mass ~267.04 g/mol based on related compounds) .

- IR : Identify O-H (methanol group) and C-F (trifluoromethyl) stretches.

- Cross-reference with computational models (e.g., density-functional theory for vibrational modes) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Storage : Keep in a dry, cool environment (0–6°C) to avoid decomposition .

- Handling : Use PPE (gloves, goggles) and avoid contact with strong acids/bases or oxidizers, as brominated compounds may release toxic gases (e.g., HBr) .

- Waste disposal : Follow hazardous waste regulations, particularly for halogenated organics .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom at the 2-position and electron-withdrawing trifluoromethyl group at the 5-position activate the pyridine ring for nucleophilic substitution or Suzuki-Miyaura coupling. Computational studies (e.g., electron density maps via DFT) can predict regioselectivity, as seen in analogous systems . Experimental validation requires kinetic monitoring under varying catalysts (e.g., Pd(PPh)) and solvents (e.g., DMF/water mixtures).

Q. What strategies resolve contradictions in reported melting points or stability data for this compound?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to characterize thermal behavior and single-crystal X-ray diffraction (via SHELX refinement) to confirm crystal packing . Stability studies under controlled humidity/temperature (e.g., 40°C/75% RH for 4 weeks) can identify degradation pathways .

Q. How can the hydroxymethyl group at the 4-position be selectively modified for drug discovery applications?

- Methodological Answer :

- Oxidation : Convert the -CHOH group to a ketone using MnO or TEMPO/oxone.

- Esterification : React with acyl chlorides (e.g., acetyl chloride) under mild basic conditions.

- Protection : Use silyl ethers (e.g., TBSCl) to stabilize the alcohol during subsequent reactions.

- Monitor reaction progress via NMR shifts for the hydroxymethyl proton (~4.5 ppm) .

Q. What computational tools predict the compound’s solubility and partition coefficient (LogP)?

- Methodological Answer :

- LogP estimation : Use software like ACD/Labs or Molinspiration, which leverage fragment-based methods. Experimental LogP for similar compounds is ~1.59 .

- Solubility : Molecular dynamics simulations (e.g., COSMO-RS) can model solvent interactions. Validate with shake-flask experiments in buffers (pH 1–7.4) .

Key Research Findings

- The compound’s bromine and trifluoromethyl groups make it a versatile intermediate for synthesizing agrochemicals or pharmaceuticals, particularly in cross-coupling reactions .

- Computational models (DFT) suggest strong electron-withdrawing effects, directing reactivity to the 4-position .

- Stability challenges (e.g., hygroscopicity) require inert-atmosphere handling and anhydrous solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。